(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine sulfonyl group, which is a common structural motif in pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains an acrylic acid moiety, which is a type of unsaturated carboxylic acid. Acrylic acids are often used in the synthesis of polymers and other complex organic compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The acrylic acid moiety could potentially undergo addition reactions at the double bond, and the sulfonyl group could potentially be modified through reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
Organic Sensitizers for Solar Cell Applications
Organic sensitizers have been engineered for solar cell applications, demonstrating the potential of using acrylic acid derivatives in enhancing the efficiency of solar cells. A study highlighted the synthesis of novel organic sensitizers with structured donor, electron-conducting, and anchoring groups, showing high conversion efficiency when anchored onto TiO2 film, which could be related to the properties of similar compounds like "(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid" (Sanghoon Kim et al., 2006).
Synthesis and Biological Significance of Phenyl Acrylic Acids
Research into the synthesis, characterization, and biological significance of substituted phenyl acrylic acids has shown these compounds play a key role in the synthesis of antimicrobial drugs. The study provides insights into the molecular geometry and the presence of weaker interactions, which could enhance activity against different microbes, a concept that could extend to the applications of "this compound" (M. Hussain et al., 2010).
Molecular Structure Studies
The synthesis, separation, and X-ray crystal structures of E and Z isomers of related acrylic acid derivatives have been reported, providing a basis for understanding the structural characteristics of similar compounds. This research could be relevant for the study of "this compound" in terms of its isomeric properties and applications in material science (Bala Chandra Chenna et al., 2008).
Synthesis and Characterization for Dye-Sensitized Solar Cells
Another study focused on the synthesis and characterization of compounds containing methoxy and cyanoacrylic acid groups, which were used as photosensitizers for dye-sensitized solar cells (DSSC). The study evaluated the sensitizing characteristics of these compounds, indicating their potential in improving DSSC performance. This demonstrates the broader applicability of similar compounds in renewable energy technologies (A. D. Khalaji et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-22-13-10-12(6-7-15(18)19)11-14(16(13)23-2)24(20,21)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKFPYRKYFLSR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.